molecular formula C23H29NO5 B1663994 21-Desacetyl Deflazacort CAS No. 13649-57-5

21-Desacetyl Deflazacort

Cat. No.: B1663994
CAS No.: 13649-57-5
M. Wt: 399.5 g/mol
InChI Key: KENSGCYKTRNIST-RVUAFKSESA-N
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Mechanism of Action

Target of Action

21-Deacetyldeflazacort, the active metabolite of Deflazacort, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

21-Deacetyldeflazacort binds to the glucocorticoid receptor, exerting anti-inflammatory and immunosuppressive effects on the body .

Biochemical Pathways

The biochemical pathways affected by 21-Deacetyldeflazacort are related to its anti-inflammatory and immunosuppressive effects. By binding to the glucocorticoid receptor, 21-Deacetyldeflazacort can modulate the transcription of genes involved in immune response and inflammation .

Pharmacokinetics

Deflazacort is rapidly converted to 21-Deacetyldeflazacort by esterases after oral administration . 21-Deacetyldeflazacort is then further metabolized by CYP3A4 to several other inactive metabolites, including 6β-hydroxy-21-desacetyl deflazacort . These metabolic processes impact the bioavailability of 21-Deacetyldeflazacort.

Result of Action

The molecular and cellular effects of 21-Deacetyldeflazacort’s action are primarily related to its anti-inflammatory and immunosuppressive properties. By binding to the glucocorticoid receptor, 21-Deacetyldeflazacort can suppress the immune response and reduce inflammation .

Action Environment

The action, efficacy, and stability of 21-Deacetyldeflazacort can be influenced by various environmental factors. For instance, factors that affect the activity of esterases and CYP3A4, such as other drugs or certain foods, can impact the metabolism and hence the action of 21-Deacetyldeflazacort

Biochemical Analysis

Biochemical Properties

21-Deacetyldeflazacort plays a pivotal role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It primarily binds to the glucocorticoid receptor, exerting anti-inflammatory and immunosuppressive effects . This interaction inhibits the production of pro-inflammatory cytokines and other mediators of inflammation. Additionally, 21-Deacetyldeflazacort interacts with plasma esterases, which deacetylate deflazacort to produce the active metabolite . These interactions are crucial for the compound’s therapeutic effects.

Cellular Effects

21-Deacetyldeflazacort influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits the activation of nuclear factor-kappa B (NF-κB), a key regulator of immune response and inflammation . This inhibition leads to reduced expression of pro-inflammatory genes. Moreover, 21-Deacetyldeflazacort impacts cellular metabolism by altering glucose and lipid metabolism, which can have significant effects on energy balance and cellular function .

Molecular Mechanism

The molecular mechanism of 21-Deacetyldeflazacort involves its binding to the glucocorticoid receptor, which then translocates to the nucleus and regulates gene expression . This regulation includes the suppression of pro-inflammatory genes and the activation of anti-inflammatory genes. Additionally, 21-Deacetyldeflazacort inhibits the activity of certain enzymes involved in the inflammatory response, further contributing to its anti-inflammatory effects . These molecular interactions are essential for the compound’s therapeutic efficacy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 21-Deacetyldeflazacort change over time. The compound is relatively stable, but its activity can degrade over extended periods . Long-term studies have shown that 21-Deacetyldeflazacort maintains its anti-inflammatory and immunosuppressive effects, although the magnitude of these effects may diminish with prolonged exposure . These temporal changes are important for understanding the compound’s long-term efficacy and safety.

Dosage Effects in Animal Models

The effects of 21-Deacetyldeflazacort vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and modulates immune responses without significant adverse effects . At higher doses, 21-Deacetyldeflazacort can cause toxic effects, including immunosuppression and metabolic disturbances . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

21-Deacetyldeflazacort is involved in several metabolic pathways. It is primarily metabolized by the enzyme CYP3A4, which converts it into inactive metabolites . This metabolic pathway is crucial for the compound’s clearance from the body. Additionally, 21-Deacetyldeflazacort affects metabolic flux by altering the levels of various metabolites involved in glucose and lipid metabolism . Understanding these pathways is essential for optimizing the compound’s therapeutic use.

Transport and Distribution

Within cells and tissues, 21-Deacetyldeflazacort is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target tissues, where it exerts its therapeutic effects. The distribution of 21-Deacetyldeflazacort is influenced by factors such as tissue permeability and the presence of binding proteins . These factors are important for understanding the compound’s pharmacokinetics.

Subcellular Localization

21-Deacetyldeflazacort is localized to specific subcellular compartments, where it exerts its activity . It is primarily found in the cytoplasm and nucleus, where it interacts with the glucocorticoid receptor and other biomolecules . The subcellular localization of 21-Deacetyldeflazacort is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell . These localization mechanisms are crucial for the compound’s function and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 21-Desacetyldeflazacort involves the hydrolysis of deflazacort. Deflazacort is an ester that, upon hydrolysis, yields 21-Desacetyldeflazacort. This reaction typically occurs under mild acidic or basic conditions, using reagents such as hydrochloric acid or sodium hydroxide .

Industrial Production Methods: Industrial production of 21-Desacetyldeflazacort follows a similar route, where deflazacort is subjected to controlled hydrolysis. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are carefully monitored to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: 21-Desacetyldeflazacort undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .

Comparison with Similar Compounds

  • Prednisolone
  • Methylprednisolone
  • Dexamethasone

Comparison: 21-Desacetyldeflazacort is unique in its rapid conversion from deflazacort and its specific binding affinity to the glucocorticoid receptor. Compared to prednisolone and methylprednisolone, it has a shorter half-life but similar anti-inflammatory potency. Dexamethasone, on the other hand, has a longer duration of action but may have more pronounced side effects.

Properties

IUPAC Name

(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5/c1-12-24-23(18(28)11-25)19(29-12)9-16-15-5-4-13-8-14(26)6-7-21(13,2)20(15)17(27)10-22(16,23)3/h6-8,15-17,19-20,25,27H,4-5,9-11H2,1-3H3/t15-,16-,17-,19+,20+,21-,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENSGCYKTRNIST-RVUAFKSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201043063
Record name 21-Desacetyldeflazacort
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13649-57-5
Record name Deacetyldeflazacort
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13649-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 21-Desacetyldeflazacort
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013649575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21-Desacetyldeflazacort
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21-DESACETYLDEFLAZACORT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1LWN33J2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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